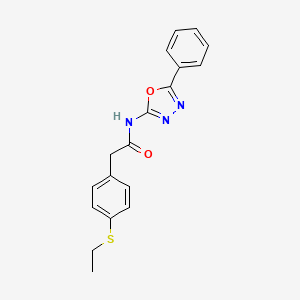

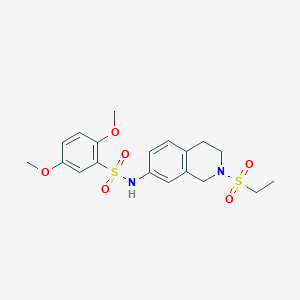

![molecular formula C13H23NO4 B2548385 2-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid CAS No. 1423028-83-4](/img/structure/B2548385.png)

2-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid" is a derivative of amino acids and falls within the category of unnatural amino acids, which are of significant interest in the synthesis of peptides and peptidomimetics. These compounds often serve as building blocks for the development of pharmaceuticals and bioactive molecules .

Synthesis Analysis

The synthesis of related tert-butoxycarbonyl (Boc) amino acids has been achieved through various methods. For instance, the Hofmann rearrangement utilizing trichloroisocyanuric acid as an oxidant has been employed to synthesize methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate, demonstrating the versatility of this approach in accommodating various functional groups . Additionally, an improved synthesis of (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid from 3-aminobenzoic acid has been described, which utilizes milder and more selective conditions, including both classical salt resolution and enzymatic approaches .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a derivative of 1-aminocyclopropanecarboxylic acid was determined, revealing the Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond . Similarly, the molecular structure of chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single crystal X-ray diffraction analysis .

Chemical Reactions Analysis

The chemical reactivity of Boc amino acids allows for their use in various reactions. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involved diastereomeric salt formation and chromatography on a chiral stationary phase . Moreover, the synthesis of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate demonstrated its reactivity in Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc amino acids are influenced by their molecular structure. The conformational analysis of the cyclopropane derivative indicated multiple low-energy conformations, suggesting a substantial influence of hydrogen bonding in the crystal state . The optically active trans-2-aminocyclohexanecarboxylic acids and derivatives have been prepared, and their molecular rotations were found to be consistent with calculated values, indicating the importance of stereochemistry in determining physical properties .

科学的研究の応用

Protective Group Strategies and Synthesis Methodologies

Researchers have developed various methods to protect amino groups in the synthesis of complex molecules. For instance, one study describes a process where 2-(2-aminoethoxy)ethanol is reacted with di-tert-butyl dicarbonate (Boc2O) in an ethanol solution to protect the amino group, which is a fundamental step in synthesizing complex organic compounds (Wu, 2011).

Synthesis of Electrophilic Building Blocks

The preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds (EPC) has been explored through brominations of cyclic acetals from α-amino acids with N-bromosuccinimide. This process aids in the creation of chiral derivatives of pyruvic acid and other compounds, demonstrating the utility of tert-butoxy carbonyl protected intermediates in synthesizing enantiomerically pure building blocks (Zimmermann & Seebach, 1987).

Conformational Analysis of Amino Acid Derivatives

The conformation of 1-aminocyclohexane-1-carboxylic acid derivatives has been extensively studied to understand their structural properties. These analyses reveal that the cyclohexane rings typically adopt a chair conformation, which is crucial for the design of peptidomimetics and understanding their potential interactions in biological systems (Valle et al., 1988).

Development of Dipeptide Mimetics

Azabicyclo[X.Y.0]alkane amino acids, which serve as rigid dipeptide mimetics, have been synthesized for structure-activity studies in peptide-based drug discovery. This research underscores the significance of tert-butoxy carbonyl protection in the efficient synthesis of peptidomimetic building blocks (Mandal et al., 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

特性

IUPAC Name |

2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(4)8-6-5-7-9(13)10(15)16/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHSJLZEFNANGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

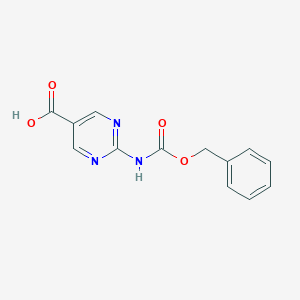

![[4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2548306.png)

![N-[2-(Dimethylamino)-6-(dimethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2548309.png)

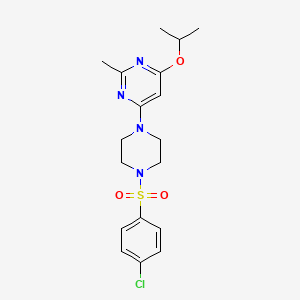

![5-(3-chloro-4-fluorophenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2548311.png)

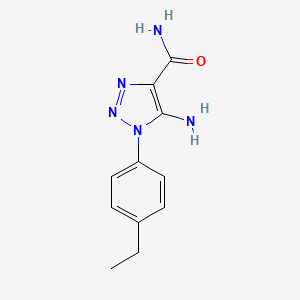

![1-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethane-1,2-dione](/img/structure/B2548313.png)

![2-[5-Bromo-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindol-3-yl]acetic acid](/img/structure/B2548315.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2548318.png)

![2-({[1-(2-Methylbenzyl)piperidin-4-yl]methyl}amino)quinoline-4-carboxylic acid](/img/structure/B2548319.png)

![N-cyclopentyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2548321.png)